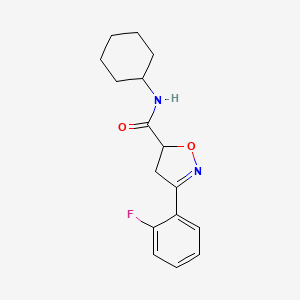![molecular formula C20H29N3O B5545250 2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)
2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the quinolinol structure often involves multi-step reactions, including amino protection, nucleophilic reaction, and deprotection processes. These processes are crucial for obtaining target compounds with potential therapeutic uses, including anti-malarial agents (Guo Qian-yi, 2011).
Molecular Structure Analysis
The molecular and crystal structures of potential antimicrobial and antiviral drugs incorporating the quinolin-4-one structure have been proposed and analyzed through methods such as molecular docking. These studies provide insights into the compounds' biological activities and their interaction mechanisms (Y. Vaksler et al., 2023).
Chemical Reactions and Properties
Compounds structurally similar to 2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol have been synthesized and tested for various biological activities, including neuroleptic properties. These compounds' synthesis often involves reactions such as Claisen-Schmidt condensation under ultrasound and microwave irradiation, highlighting their chemical versatility and potential for antimicrobial activity (D. Ashok et al., 2014).
Physical Properties Analysis
The physical properties, including photoluminescence, electroluminescence, and thermal properties of methyl-substituted quinolinolato chelates, have been studied. These studies relate the chemical structure to the materials' performance, indicating how structural modifications can impact electroluminescence device performance (L. Sapochak et al., 2001).
Chemical Properties Analysis
The antibacterial activity of compounds incorporating the quinolinone structure has been explored, with some showing moderate effectiveness against bacterial growth. This highlights the potential of these compounds in medical applications beyond their structural and physical properties analysis (Sakineh Asghari et al., 2014).
科学的研究の応用
Chromium Aryl Complexes with N-Donor Ligands
A study by Ronellenfitsch et al. (2014) describes the synthesis of a series of 8-amino-2-arylquinoline ligands and their reactions to form organochromium complexes. These complexes were tested as catalysts for the selective trimerization of ethylene, showcasing the application of quinoline derivatives in catalysis and organometallic chemistry (Ronellenfitsch, Wadepohl, & Enders, 2014).
Synthesis of Functionalized Pyridines
Mekheimer et al. (1997) explored the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, highlighting the chemical reactivity and potential pharmaceutical applications of pyridine derivatives (Mekheimer, Mohamed, & Sadek, 1997).
Oxytocin Receptor Antagonists
A study by Lemaire et al. (2002) identified a potent nonpeptide oxytocin receptor antagonist, illustrating the use of quinolinone derivatives in the development of selective receptor modulators for potential therapeutic applications (Lemaire et al., 2002).
特性
IUPAC Name |
2,7,8-trimethyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-13-6-7-17-19(14(13)2)21-15(3)18(20(17)24)12-23(5)16-8-10-22(4)11-9-16/h6-7,16H,8-12H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJAIPAVAXMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(C)C3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7,8-trimethyl-3-{[methyl(1-methylpiperidin-4-yl)amino]methyl}quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)
![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)
![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)


![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)
![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)